molecular formula C30H22FNO3 B11551658 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate

4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate

Cat. No.: B11551658
M. Wt: 463.5 g/mol
InChI Key: XGCLNDFQBGXXMR-UTWRVXSXSA-N
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Description

4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an imino group, and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with 4-aminobenzophenone to form an imine intermediate. This intermediate is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications .

Properties

Molecular Formula

C30H22FNO3

Molecular Weight

463.5 g/mol

IUPAC Name

[4-[[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl]iminomethyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C30H22FNO3/c1-21-2-9-25(10-3-21)30(34)35-28-17-6-23(7-18-28)20-32-27-15-11-24(12-16-27)29(33)19-8-22-4-13-26(31)14-5-22/h2-20H,1H3/b19-8+,32-20?

InChI Key

XGCLNDFQBGXXMR-UTWRVXSXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C=CC4=CC=C(C=C4)F

Origin of Product

United States

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